

In-Depth Technical Guide to the Cobalt-Tantalum Binary Phase Diagram

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;tantalum

Cat. No.: B15483400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cobalt-tantalum (Co-Ta) binary phase diagram, a system of significant interest in the development of high-temperature alloys and other advanced materials. The information presented herein is compiled from extensive experimental investigations and thermodynamic assessments, offering a foundational resource for materials design and application.

Introduction to the Cobalt-Tantalum System

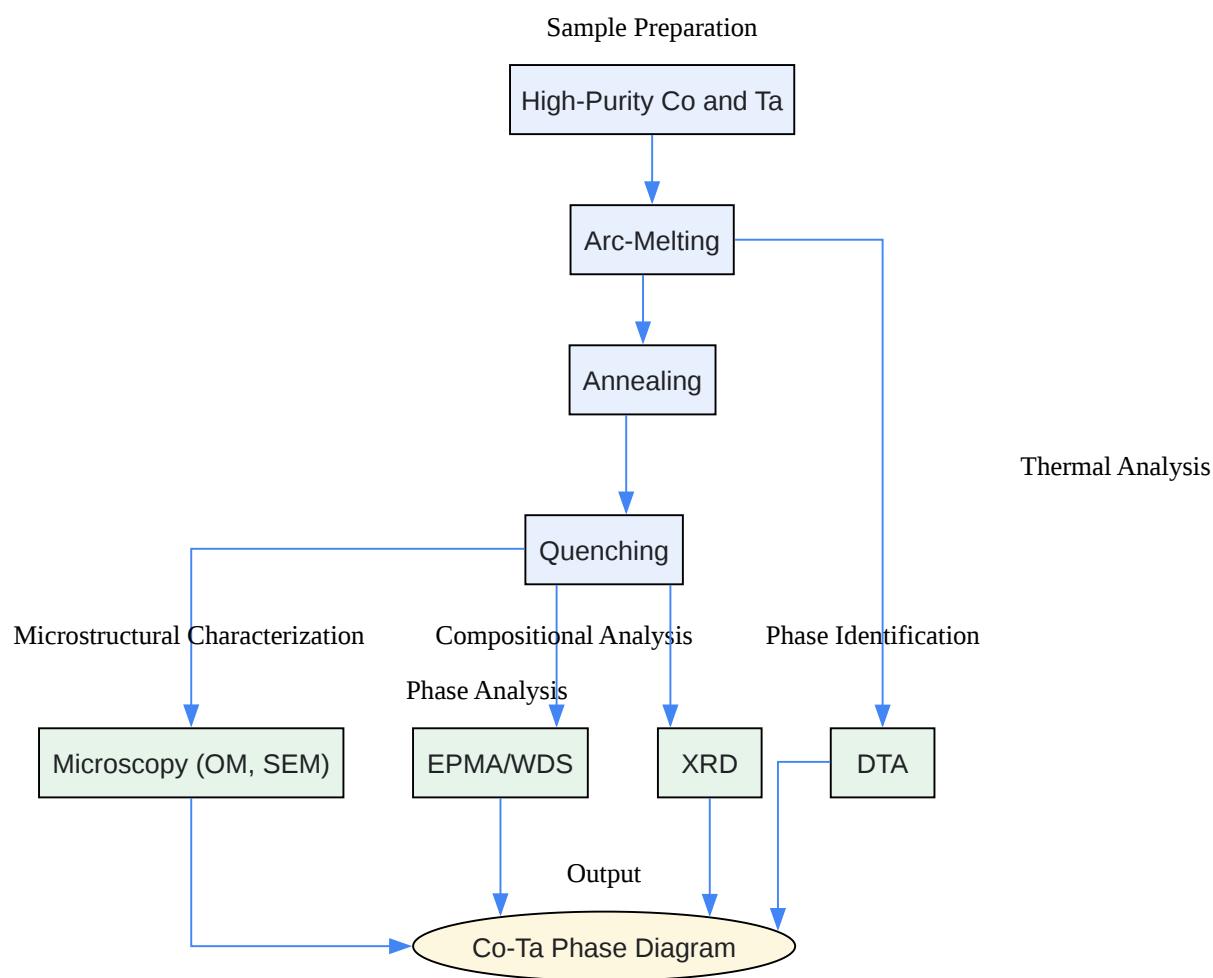
The Co-Ta binary system is characterized by the presence of several intermetallic compounds and a series of invariant reactions that govern the phase transformations across a range of temperatures and compositions. Understanding these phase relationships is crucial for controlling the microstructure and, consequently, the mechanical and physical properties of Co-Ta based alloys. The system includes terminal solid solutions of cobalt (fcc_A1 and hcp_A2) and tantalum (bcc_A2), along with multiple intermetallic phases. Of particular note are the topologically close-packed (TCP) phases, such as the Laves and μ phases, which can significantly influence the performance of high-temperature structural materials.

Experimental Determination of the Co-Ta Phase Diagram

The establishment of the Co-Ta phase diagram has been accomplished through a combination of experimental techniques designed to identify phase boundaries and invariant reaction temperatures.

Experimental Protocols

Sample Preparation:


- Alloy Preparation: High-purity cobalt (>99.9 wt.%) and tantalum (>99.9 wt.%) are used as starting materials.^[1] Alloys of various compositions are prepared by arc-melting the constituent elements in a water-cooled copper crucible under an inert atmosphere (e.g., argon) to prevent oxidation.^[1] Each alloy is typically melted and re-melted several times to ensure chemical homogeneity.
- Annealing: To achieve phase equilibrium, the as-cast alloy samples are sealed in quartz capsules under a partial pressure of argon and subjected to long-term annealing at various temperatures in high-temperature furnaces. The annealing duration can range from several days to weeks, depending on the temperature and the anticipated kinetics of phase transformation. Following annealing, the samples are quenched in water or another suitable medium to retain the high-temperature phase equilibria.

Phase Analysis:

- Microstructural Characterization: The annealed and quenched samples are prepared for metallographic examination using standard grinding and polishing techniques. The microstructure is then analyzed using optical microscopy and scanning electron microscopy (SEM) to identify the phases present and their morphologies.
- Compositional Analysis: The chemical compositions of the individual phases are determined using an electron probe microanalyzer (EPMA) equipped with wavelength-dispersive X-ray spectroscopy (WDS).^[2] This technique provides quantitative compositional data, which is essential for determining the homogeneity ranges of the different phases.
- Phase Identification: X-ray diffraction (XRD) is employed to identify the crystal structures of the phases present in the equilibrated alloys.^{[1][3]} By comparing the experimental diffraction patterns with crystallographic databases, the specific intermetallic compounds can be identified.

- Thermal Analysis: Differential thermal analysis (DTA) is used to determine the temperatures of the invariant reactions (e.g., eutectic, peritectic, and eutectoid transformations).[2][4] This is achieved by detecting the thermal events (endothermic or exothermic peaks) that occur as the sample is heated or cooled at a controlled rate.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)*Experimental workflow for Co-Ta phase diagram determination.*

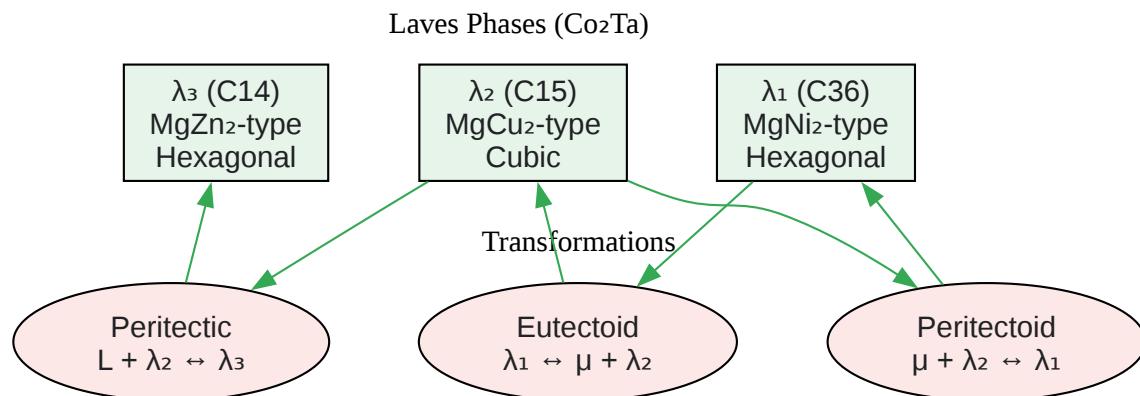
Phases and Crystal Structures

The Co-Ta system is comprised of several stable intermetallic phases, each with a distinct crystal structure. The crystallographic data for these phases are summarized in the table below.

Phase	Pearson Symbol	Space Group	Prototype
(Co)	cF4	Fm-3m	Cu
(Ta)	cl2	Im-3m	W
CoTa	oC16	Cmmm	CoTa
CoTa ₂	tl6	I4/mcm	CuAl ₂
Co ₂ Ta (λ ₁)	hP24	P6 ₃ /mmc	MgNi ₂ (C36)
Co ₂ Ta (λ ₂)	cF24	Fd-3m	MgCu ₂ (C15)
Co ₂ Ta (λ ₃)	hP12	P6 ₃ /mmc	MgZn ₂ (C14)
Co ₇ Ta ₂	hR18	R-3m	Co ₇ Ta ₂
μ (Co ₆ Ta ₇)	hR13	R-3m	W ₆ Fe ₇

Invariant Reactions

The invariant reactions in the Co-Ta binary system dictate the phase transformations that occur at specific temperatures and compositions. These reactions are critical for understanding the solidification behavior and subsequent solid-state transformations in Co-Ta alloys.


Reaction	Temperature (°C)	Composition (at.%) Ta	Reaction Type
$L \leftrightarrow (Co) + \lambda_3$	1280	~18	Eutectic
$L + \lambda_2 \leftrightarrow \lambda_3$	1450	~25	Peritectic
$L \leftrightarrow \mu + \lambda_2$	1570	~42	Eutectic
$L + (Ta) \leftrightarrow CoTa_2$	1800	~70	Peritectic
$L \leftrightarrow \mu + CoTa_2$	1670	~55	Eutectic
$\lambda_1 \leftrightarrow \mu + \lambda_2$	1130	~33	Eutectoid
$\mu + \lambda_2 \leftrightarrow \lambda_1$	1540	~33	Peritectoid
$\lambda_3 + (Co) \leftrightarrow Co_7Ta_2$	950	~22	Peritectoid

Laves Phases in the Co-Ta System

The Co-Ta system features three distinct Laves phases, designated as λ_1 , λ_2 , and λ_3 , which correspond to the C36 (MgNi₂-type), C15 (MgCu₂-type), and C14 (MgZn₂-type) crystal structures, respectively.^{[5][6]} Laves phases are intermetallic compounds with the stoichiometry AB₂ and are characterized by their efficient packing of atoms of two different sizes.^[5] The stability and formation of these phases are dependent on temperature and composition.

Logical Relationships of Laves Phases

The relationships between the different Laves phases and their transformations are crucial for understanding the microstructural evolution of Co-Ta alloys. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic assessment of the Co-Ta system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laves phase - Wikipedia [en.wikipedia.org]
- 6. Experimental Investigation of Phase Equilibria in the Co-Ta-Si Ternary System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Cobalt-Tantalum Binary Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15483400#cobalt-tantalum-binary-phase-diagram-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com